molecular formula C13H9FO2 B6377550 5-(3-Fluorophenyl)-2-formylphenol, 95% CAS No. 1262003-02-0

5-(3-Fluorophenyl)-2-formylphenol, 95%

Cat. No. B6377550
CAS RN: 1262003-02-0
M. Wt: 216.21 g/mol
InChI Key: BIEZCWCLAAXLIB-UHFFFAOYSA-N
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Description

5-(3-Fluorophenyl)-2-formylphenol, 95% (5-FPF) is an aromatic compound that has been studied for its potential applications in various scientific fields. 5-FPF is a fluorinated derivative of phenol, which is an aromatic hydrocarbon that is widely used in organic synthesis. It is also a structural analog of 2-formylphenol, which is a natural product that has been studied for its potential applications in medicine and biochemistry. 5-FPF has been studied for its potential uses in organic synthesis, as a reagent in chemical reactions, and as a biological probe.

Scientific Research Applications

5-(3-Fluorophenyl)-2-formylphenol, 95% has been studied for its potential applications in organic synthesis, as a reagent in chemical reactions, and as a biological probe. It has been used as a reagent in the synthesis of various organic compounds, including polyphenols, flavonoids, and terpenoids. It has also been used as a fluorescent probe for the detection of various biological molecules, including proteins, nucleic acids, and carbohydrates. 5-(3-Fluorophenyl)-2-formylphenol, 95% has been used to study the interactions between proteins and small molecules, and to study the structure and function of proteins.

Mechanism of Action

The mechanism of action of 5-(3-Fluorophenyl)-2-formylphenol, 95% is not fully understood. It is believed to interact with proteins and other biological molecules through hydrogen bonding and hydrophobic interactions. It is also believed to interact with nucleic acids and carbohydrates through hydrogen bonding and electrostatic interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Fluorophenyl)-2-formylphenol, 95% have not been extensively studied. However, it has been shown to interact with proteins and other biological molecules, and to bind to nucleic acids and carbohydrates. It has also been shown to inhibit the growth of certain bacteria, suggesting that it may have antibacterial properties.

Advantages and Limitations for Lab Experiments

The use of 5-(3-Fluorophenyl)-2-formylphenol, 95% in laboratory experiments has several advantages. It is relatively inexpensive and can be easily synthesized and purified. It is also a relatively stable compound, making it suitable for use in long-term experiments. However, it is a relatively low-purity compound and can be difficult to obtain in large quantities.

Future Directions

The future directions for 5-(3-Fluorophenyl)-2-formylphenol, 95% are numerous. It could be used to study the interactions between proteins and small molecules, and to study the structure and function of proteins. It could also be used as a fluorescent probe for the detection of various biological molecules, including proteins, nucleic acids, and carbohydrates. In addition, it could be used to develop new antibiotics and other drugs. Finally, it could be used to study the biochemical and physiological effects of other compounds, such as drugs and environmental pollutants.

Synthesis Methods

5-(3-Fluorophenyl)-2-formylphenol, 95% can be synthesized from the reaction of 3-fluorophenol and formaldehyde. The reaction is carried out in an acidic medium, typically using sulfuric acid as a catalyst. This reaction produces a mixture of 5-(3-Fluorophenyl)-2-formylphenol, 95% and 2-formylphenol, which can be separated by column chromatography. The yield of the reaction can be increased by using a higher concentration of formaldehyde and a longer reaction time.

properties

IUPAC Name

4-(3-fluorophenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO2/c14-12-3-1-2-9(6-12)10-4-5-11(8-15)13(16)7-10/h1-8,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIEZCWCLAAXLIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40685037
Record name 3'-Fluoro-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40685037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Fluorophenyl)-2-formylphenol

CAS RN

1262003-02-0
Record name 3'-Fluoro-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40685037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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